

Application Note and Protocol: SN2 Reaction of 1-Bromooctane

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| Compound of Interest | | |
|----------------------|---------------|-----------|
| Compound Name: | 1-Bromooctane | |
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Introduction

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a fundamental transformation in organic synthesis, characterized by a concerted mechanism where a nucleophile attacks an electrophilic carbon, and a leaving group departs simultaneously.[1][2][3] This reaction proceeds with an inversion of stereochemistry at the carbon center.[4][5] The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics.

1-Bromooctane, a primary alkyl halide, is an excellent substrate for SN2 reactions due to the low steric hindrance around the reactive carbon atom. This application note provides a detailed experimental procedure for the SN2 reaction of **1-bromooctane** with sodium iodide in acetone. In this reaction, the iodide ion acts as the nucleophile, displacing the bromide ion to form **1**-iodooctane. The choice of acetone as the solvent is crucial; sodium iodide is soluble in acetone, while the resulting sodium bromide is not, which drives the reaction to completion by Le Châtelier's principle.

This protocol is intended for researchers, scientists, and professionals in drug development and other fields of chemical synthesis.

Data Presentation

The following table summarizes the key quantitative parameters for the successful execution of this SN2 reaction protocol.



| Parameter | Value | Notes |
|---------------------------------------|-----------------------------------|---|
| Reactants | | |
| 1-Bromooctane (Substrate) | 1.93 g (10 mmol, 1 equivalent) | Starting material. |
| Sodium Iodide (Nucleophile) | 2.25 g (15 mmol, 1.5 equivalents) | Nucleophile; used in excess to ensure complete reaction. |
| Acetone (Solvent) | 50 mL | Anhydrous acetone is preferred to prevent side reactions. |
| Reaction Conditions | | |
| Temperature | 50-60 °C (Reflux) | Gentle heating increases the reaction rate. |
| Reaction Time | 1 hour | Monitor by TLC for completion. |
| Work-up & Purification | | |
| Dichloromethane (DCM) | ~60 mL | For extraction. |
| Deionized Water | ~40 mL | For washing. |
| 5% Sodium Thiosulfate (aq.) | ~20 mL | To remove unreacted iodine. |
| Brine | ~20 mL | To aid in drying the organic layer. |
| Anhydrous Sodium Sulfate | ~2-3 g | Drying agent. |
| Expected Yield | | |
| Theoretical Yield of 1- lodooctane | 2.40 g | Based on 1-bromooctane as the limiting reagent. |
| Expected Percent Yield | 85-95% | Varies based on experimental technique and purification. |

Experimental Protocols

Materials and Equipment:



- **1-Bromooctane** (C8H17Br), ≥99%
- Sodium Iodide (NaI), ≥99%
- Acetone (CH3COCH3), anhydrous
- Dichloromethane (CH2Cl2)
- 5% (w/v) Sodium Thiosulfate solution
- Saturated Sodium Chloride solution (Brine)
- Anhydrous Sodium Sulfate (Na2SO4)
- · Deionized Water
- Round-bottom flask (100 mL)
- Reflux condenser
- Heating mantle with a magnetic stirrer and stir bar
- Separatory funnel (250 mL)
- Erlenmeyer flasks
- Beakers
- Graduated cylinders
- Rotary evaporator
- TLC plates (silica gel), developing chamber, and UV lamp
- Glass funnel
- Filter paper

Procedure:



Reaction Setup:

- To a 100 mL round-bottom flask containing a magnetic stir bar, add 2.25 g (15 mmol) of sodium iodide and 50 mL of anhydrous acetone.
- Stir the mixture until the sodium iodide is completely dissolved.
- Add 1.93 g (1.64 mL, 10 mmol) of **1-bromooctane** to the flask using a syringe or pipette.
- Attach a reflux condenser to the flask and place it in a heating mantle.

Reaction Execution:

- Heat the reaction mixture to a gentle reflux (approximately 50-60 °C) with continuous stirring.
- As the reaction proceeds, a white precipitate of sodium bromide will form.
- Allow the reaction to reflux for 1 hour.
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Prepare a
 TLC plate with a spot of the starting material (1-bromoctane) and a spot of the reaction
 mixture. A suitable eluent is hexanes. The product, 1-iodooctane, will have a different Rf
 value than the starting material. The reaction is complete when the spot corresponding to
 1-bromoctane is no longer visible.

Work-up and Isolation:

- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the precipitated sodium bromide by vacuum filtration, washing the solid with a small amount of acetone.
- Transfer the filtrate to a rotary evaporator and remove the acetone under reduced pressure.
- Dissolve the resulting residue in approximately 30 mL of dichloromethane and transfer it to a 250 mL separatory funnel.

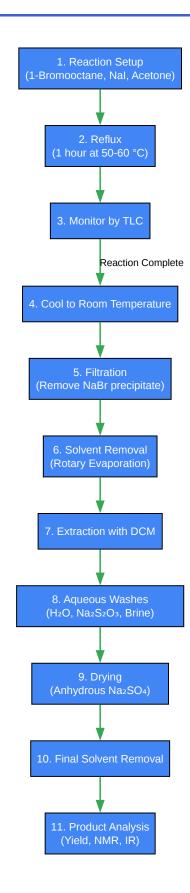


- Wash the organic layer sequentially with:
 - 20 mL of deionized water.
 - 20 mL of 5% aqueous sodium thiosulfate solution (to remove any trace of iodine, which may form and color the organic layer).
 - 20 mL of brine.
- Separate the organic layer and dry it over anhydrous sodium sulfate.
- · Purification and Characterization:
 - Decant or filter the dried organic solution into a pre-weighed round-bottom flask.
 - Remove the dichloromethane using a rotary evaporator to yield the crude 1-iodooctane.
 - The product can be further purified by vacuum distillation if necessary.
 - Characterize the final product by obtaining its mass to calculate the percent yield and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Mandatory Visualizations

Caption: SN2 reaction mechanism of **1-bromooctane** with an iodide nucleophile.





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Caption: Experimental workflow for the SN2 synthesis of 1-iodooctane.



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